molecular formula C11H9N3O B2761191 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one CAS No. 41493-62-3

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one

Katalognummer B2761191
CAS-Nummer: 41493-62-3
Molekulargewicht: 199.213
InChI-Schlüssel: VPUMZLVLKCMKFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one derivatives have been investigated for their potential in anticancer applications. A study by Reddy et al. (2015) synthesized derivatives of this compound and evaluated them for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Some derivatives demonstrated significant cytotoxicity, highlighting their potential in cancer treatment (Reddy et al., 2015).

Synthesis of Heterocyclic Derivatives

Sharba et al. (2016) reported the synthesis of new heterocyclic derivatives of quinoline, including 5-methyl-1,2,4-triazolo[4,3-a]quinoline. These derivatives are of interest due to their potential biological activities and applications in pharmaceutical research (Sharba et al., 2016).

Investigation in Organic Chemistry

The compound's role in organic chemistry was explored by Kočevar et al. (1982), who studied the cyclization of isomeric hydrazinoquinolines. Their research provided insights into the chemical behavior of 5-methylbenzo[h][1,2,4]triazolo[4,3-a]quinoline derivatives, contributing to a better understanding of these compounds' chemical properties (Kočevar et al., 1982).

Antitubercular Agents

Sekhar et al. (2011) synthesized a series of 1,2,4-triazolo[4,3-a]quinoxalines and investigated their potential as antitubercular agents. This research highlights the potential of this compound derivatives in the development of new treatments for tuberculosis (Sekhar et al., 2011).

Anticonvulsant Activity

Wagle et al. (2009) synthesized derivatives of 1,2,4-triazolo[4,3-a]quinoxaline and evaluated their anticonvulsant activity. Their research contributes to understanding how these compounds could be used in developing new anticonvulsant drugs (Wagle et al., 2009).

Antibacterial Properties

The antibacterial potential of this compound derivatives has been explored in a study by Sadana et al. (2003). They synthesized derivatives and tested them against various bacterial strains, finding some compounds with higher antibacterial activity than standard antibiotics (Sadana et al., 2003).

Benzodiazepine Binding Activity

Francis et al. (1991) investigated the benzodiazepine binding activity of [1,2,4]triazoloquinazolin-5(6H)-one derivatives. This study is significant in the field of neuropharmacology, particularly for developing benzodiazepine antagonists (Francis et al., 1991).

Inotropic Evaluation

Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides and evaluated their inotropic activity. This research has implications for developing treatments for heart conditions (Liu et al., 2009).

Eigenschaften

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMZLVLKCMKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.